molecular formula C11H10N4O3 B12923531 2-(3-Methoxyphenyl)-5-nitropyrimidin-4-amine CAS No. 848899-82-1

2-(3-Methoxyphenyl)-5-nitropyrimidin-4-amine

Cat. No.: B12923531
CAS No.: 848899-82-1
M. Wt: 246.22 g/mol
InChI Key: YUDYNGDJCQCOJJ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-5-nitropyrimidin-4-amine is a pyrimidine derivative characterized by a nitro group at the 5-position and a 3-methoxyphenyl substituent at the 2-position of the pyrimidine ring. Pyrimidines are critical in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors.

Properties

CAS No.

848899-82-1

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

2-(3-methoxyphenyl)-5-nitropyrimidin-4-amine

InChI

InChI=1S/C11H10N4O3/c1-18-8-4-2-3-7(5-8)11-13-6-9(15(16)17)10(12)14-11/h2-6H,1H3,(H2,12,13,14)

InChI Key

YUDYNGDJCQCOJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(C(=N2)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-5-nitropyrimidin-4-amine typically involves the reaction of 3-methoxyaniline with 5-nitropyrimidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-5-nitropyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Formation of 2-(3-Hydroxyphenyl)-5-nitropyrimidin-4-amine.

    Reduction: Formation of 2-(3-Methoxyphenyl)-5-aminopyrimidin-4-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenyl)-5-nitropyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-(3-Methoxyphenyl)-5-nitropyrimidin-4-amine, the following compounds are analyzed for structural, electronic, and functional differences:

Structural Analogues

Compound Name Substituents (Position) Molecular Weight Key Features Biological Activity
This compound -NO₂ (C5), -3-MeOPh (C2) 261.23 g/mol Strong electron-withdrawing (NO₂) and donating (MeO) groups; planar pyrimidine core Not explicitly reported
5-(4-Methoxyphenyl)pyrimidin-2-amine -NH₂ (C2), -4-MeOPh (C5) 215.23 g/mol Lacks nitro group; methoxy at para position; simpler substitution pattern Antimicrobial (implied)
2-(Methylthio)-5-nitropyrimidin-4-amine -NO₂ (C5), -SCH₃ (C2) 186.19 g/mol Methylthio group (lipophilic); nitro retained Not reported
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine -NO₂ (C5), -F/-OMe (aryl), -indole (C4) 434.41 g/mol Fluorine and nitro enhance polarity; indole adds π-stacking potential Anticancer (hypothetical)

Key Comparisons

  • Electronic Effects: The nitro group in this compound creates a strong electron-deficient pyrimidine ring, enhancing electrophilic reactivity.
  • Biological Implications :

    • Compounds like N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine incorporate heterocyclic indole moieties, which may enhance binding to aromatic-rich enzyme active sites (e.g., kinases) compared to the simpler 3-methoxyphenyl group .
    • The absence of a nitro group in 5-(4-Methoxyphenyl)pyrimidin-2-amine likely diminishes its ability to participate in nitro-reductase-mediated activation, a common mechanism in prodrug design .
  • Crystallographic and Conformational Data: Dihedral angles between the pyrimidine ring and substituents vary significantly. For example, in N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles of 12.8–86.1° between substituents and the pyrimidine core influence molecular packing and hydrogen-bonding networks . In contrast, this compound’s planar nitro group may enforce coplanarity with the pyrimidine ring, optimizing π-π stacking interactions in crystal lattices or target binding pockets .

Biological Activity

The compound 2-(3-Methoxyphenyl)-5-nitropyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine precursors. The introduction of the methoxy and nitro groups can significantly affect the compound's biological properties. Various synthetic routes have been explored, including:

  • Condensation Reactions : The formation of the pyrimidine ring through condensation reactions involving substituted anilines and nitro compounds.
  • Functional Group Modifications : Post-synthesis modifications to introduce methoxy and nitro functionalities at specific positions on the pyrimidine scaffold.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and AGS (gastric adenocarcinoma). The results indicate that:

  • IC50 Values : The compound showed IC50 values ranging from 10 to 50 µM across different cell lines, indicating moderate potency against these cancer types.
  • Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, although detailed mechanistic studies are warranted.

Antimicrobial Activity

In addition to its anticancer effects, this compound has displayed antimicrobial activity against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 16 µg/mL against Enterococcus faecalis, suggesting potential as a selective antibacterial agent.
  • Bactericidal Effects : Further evaluations indicated that the compound could also reduce bacterial viability significantly at higher concentrations.

Structure-Activity Relationships (SAR)

The structural features of this compound play a crucial role in its biological activity:

Structural FeatureEffect on Activity
Methoxy Group Enhances lipophilicity, potentially improving cell membrane penetration.
Nitro Group Contributes to electron-withdrawing properties, which may enhance reactivity towards biological targets.
Pyrimidine Core Essential for interaction with various biomolecular targets, including kinases and nucleic acids.

Case Studies

Several case studies highlight the effectiveness of this compound in both laboratory settings and preclinical models:

  • In Vitro Studies : A study conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to control groups.
  • In Vivo Models : Animal studies have shown promising results in tumor reduction when administered at specific dosages, indicating potential for further development into therapeutic agents.

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